3-Methylundecanoic acid

Description

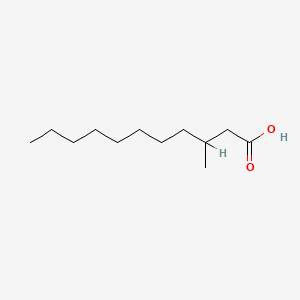

Structure

3D Structure

Propriétés

IUPAC Name |

3-methylundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-3-4-5-6-7-8-9-11(2)10-12(13)14/h11H,3-10H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTJBHFHMAKAPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80984293 | |

| Record name | 3-Methylundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80984293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65781-38-6 | |

| Record name | 3-Methylundecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65781-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylundecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065781386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80984293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylundecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Analytical Characterization and Quantification of 3 Methylundecanoic Acid

Spectroscopic Approaches to Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this analytical approach, offering complementary information regarding the molecular framework, connectivity, and stereochemistry of compounds like 3-methylundecanoic acid.

Nuclear Magnetic Resonance Spectroscopy (NMR) in Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. numberanalytics.com It is particularly vital for determining the stereochemistry of chiral centers, such as the C-3 position in this compound. numberanalytics.com

One-Dimensional (1D) NMR Techniques

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, is the initial step in structural characterization. emerypharma.com ¹H NMR spectra provide information on the chemical environment of protons, their relative numbers (integration), and their connectivity through spin-spin coupling. oregonstate.edu For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the terminal methyl group (a triplet), the long chain of methylene (B1212753) (CH₂) groups (a broad multiplet), the methine (CH) proton at the C-3 position, the methylene protons at the C-2 position adjacent to the carbonyl group, and the methyl group at C-3 (a doublet). nii.ac.jpmagritek.com

¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in the molecule. libretexts.org The chemical shifts are indicative of the carbon's functional group and electronic environment. The spectrum of this compound would show distinct signals for the carboxylic acid carbon, the carbons of the aliphatic chain, and the methyl branch. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shifts for fatty acids and related structures. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (COOH) | 11.0 - 12.0 (s, 1H) | 179 - 181 |

| 2 (CH₂) | 2.2 - 2.4 (m, 2H) | 41 - 43 |

| 3 (CH) | 2.0 - 2.2 (m, 1H) | 30 - 32 |

| 3-CH₃ | 0.9 - 1.0 (d, 3H) | 19 - 21 |

| 4-10 (CH₂) | 1.2 - 1.4 (m) | 22 - 37 |

| 11 (CH₃) | 0.8 - 0.9 (t, 3H) | 14 |

Two-Dimensional (2D) and Multi-Dimensional NMR for Complex Elucidation

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra and establishing the complete bonding network of complex molecules. emerypharma.commagritek.com

COSY (Correlation Spectroscopy) : This homonuclear experiment reveals proton-proton (¹H-¹H) coupling correlations. emerypharma.comlibretexts.org For this compound, COSY spectra would show cross-peaks connecting adjacent protons, for instance, between the C-2 methylene protons and the C-3 methine proton, and between the C-3 methine proton and both its attached methyl group and the C-4 methylene protons. This helps to trace the carbon chain connectivity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). It is highly sensitive and allows for the definitive assignment of protonated carbons. For example, the doublet at ~0.95 ppm in the ¹H spectrum would show a cross-peak to the carbon signal at ~20 ppm in the ¹³C spectrum, confirming their assignment as the C-3 methyl group. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). huji.ac.ilunl.edu It is crucial for identifying quaternary carbons and piecing together different spin systems. blogspot.com In this compound, an HMBC experiment would show a correlation between the protons of the C-3 methyl group and the C-2, C-3, and C-4 carbons, as well as the C-1 carboxylic carbon, thus confirming the position of the methyl branch. researchgate.net

Advanced NMR Methodologies (e.g., Microcryoprobe, Dynamic Nuclear Polarization)

For samples that are mass-limited, such as rare natural products or metabolites, advanced NMR hardware offers significant sensitivity enhancements.

Microcryoprobe : These probes, such as the 1.7 mm TCI MicroCryoProbe™, are designed for very small sample volumes (as low as 30 µL) and provide a dramatic increase in signal-to-noise ratio compared to conventional probes. bruker.comresearchgate.net This allows for the acquisition of high-quality 1D and 2D NMR data on sub-milligram quantities of material, which would be essential for characterizing trace amounts of this compound isolated from a biological source. bruker.comnih.gov

Dynamic Nuclear Polarization (DNP) : DNP is a technique that dramatically boosts NMR signal intensity (by factors of 10 to over 10,000) by transferring the high spin polarization of electrons to the nuclei. semanticscholar.orgresearchgate.net The sample is doped with a stable radical and irradiated with microwaves at low temperatures. nih.govsci-hub.se While often applied in solid-state NMR, DNP has shown promise for studying lipids and metabolic processes, and could theoretically be used to analyze hyperpolarized this compound to study its metabolic fate in real-time. researchgate.netacs.org

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information. uni-saarland.de

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or five decimal places). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula, as very few combinations of atoms will have the same exact mass. nih.gov For this compound (C₁₂H₂₄O₂), the theoretical exact mass can be calculated and compared to the experimental value to confirm its composition.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. For a fatty acid like this compound, common fragmentation pathways in Electron Ionization (EI) MS include the loss of a water molecule, the loss of the carboxyl group, and cleavage at the carbon-carbon bonds along the alkyl chain. libretexts.org Cleavage adjacent to the methyl branch is also a characteristic fragmentation route. libretexts.orgrsc.org

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound Note: The exact mass is calculated, and fragments are predicted based on common fragmentation patterns for branched-chain carboxylic acids.

| Species | Formula | Calculated Exact Mass (m/z) | Description |

| [M]⁺˙ | [C₁₂H₂₄O₂]⁺˙ | 200.17763 | Molecular Ion |

| [M-H₂O]⁺˙ | [C₁₂H₂₂O]⁺˙ | 182.16707 | Loss of water |

| [M-C₈H₁₇]⁺ | [C₄H₇O₂]⁺ | 103.04463 | Cleavage at C3-C4 bond (McLafferty +1) |

| [M-COOH]⁺ | [C₁₁H₂₃]⁺ | 155.18000 | Loss of the carboxylic acid group |

| [M-C₂H₄O₂]⁺˙ | [C₁₀H₂₀]⁺˙ | 140.15650 | McLafferty rearrangement |

| [C₃H₅O₂]⁺ | [C₃H₅O₂]⁺ | 73.02898 | Fragment containing the carboxyl group |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules like this compound. wikipedia.org The process involves multiple stages of mass analysis, typically including the selection of a precursor ion and its subsequent fragmentation to produce product ions. wikipedia.orgwikipedia.org The analysis of these fragmentation patterns provides detailed structural information. wikipedia.org

In the analysis of this compound, which has a molecular weight of 200.32 g/mol , the fragmentation process is initiated by ionization, often through techniques like electron ionization (EI) or electrospray ionization (ESI). wikipedia.orgnih.gov The resulting molecular ion is energetically unstable and undergoes dissociation. wikipedia.org The fragmentation pathways for this compound are influenced by its functional groups: the carboxylic acid and the branched alkyl chain.

Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-OH), resulting in a peak at M-17, and the loss of the entire carboxyl group (-COOH), leading to a peak at M-45. libretexts.org The aliphatic chain undergoes cleavage, particularly at the carbon-carbon bonds. For straight-chain alkanes, this results in clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.org The presence of the methyl branch at the C-3 position in this compound introduces specific cleavage points, aiding in the localization of the branch. Alpha-cleavage adjacent to the carbonyl group is also a prominent fragmentation route.

The most common type of fragmentation in tandem mass spectrometry is collision-induced dissociation (CID), where the selected precursor ion is collided with a neutral gas, leading to its fragmentation. wikipedia.org More advanced techniques like higher-energy collisional dissociation (HCD), specific to Orbitrap mass spectrometers, can also be employed. wikipedia.org

Table 1: Predicted Key Fragmentation Ions for this compound in MS/MS

| Precursor Ion [M-H]⁻ (m/z) | Fragmentation Description | Resulting Ion (m/z) |

| 199.17 | Loss of CO₂ (decarboxylation) | 155.18 |

| 199.17 | Cleavage at the C3-C4 bond | 113.10 |

| 199.17 | Cleavage at the C2-C3 bond | Not typically observed |

| 199.17 | McLafferty rearrangement | Varies |

Note: The table presents predicted fragmentation data based on general principles of fatty acid mass spectrometry. Actual results may vary based on instrumental conditions.

Ion Mobility Spectrometry (IMS) Integration in Elucidation Workflows

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. mdpi.comscielo.org.co When integrated with mass spectrometry (IMS-MS), it provides an additional dimension of separation, significantly enhancing analytical capabilities for complex samples. mdpi.comnih.gov This is particularly valuable for the analysis of this compound, as it allows for the separation of isomers that may be indistinguishable by mass spectrometry alone. mdpi.com

In an integrated workflow, such as Liquid Chromatography-Ion Mobility Spectrometry-Mass Spectrometry (LC-IMS-MS), compounds are first separated by LC. As they elute, they are ionized and enter the IMS cell, where they are separated based on their drift time through a buffer gas under the influence of an electric field. nih.govnih.gov Following IMS separation, the ions enter the mass spectrometer for mass analysis and potential fragmentation (MS/MS).

A key parameter derived from IMS is the Collision Cross Section (CCS), which is a measure of the ion's three-dimensional structure in the gas phase. mdpi.comnih.gov The CCS value is a robust and characteristic physicochemical property that can be used to increase the confidence of compound identification, complementing retention time and m/z data. mdpi.com For this compound, IMS can help differentiate it from other isomeric fatty acids, such as 2-methylundecanoic acid or other C12 fatty acid isomers, which may have identical masses and similar chromatographic behavior.

Benefits of IMS Integration:

Separation of Isomers: Differentiates between constitutional isomers and isobars. mdpi.com

Increased Peak Capacity: Adds another dimension of separation, reducing peak overlap in complex mixtures. nih.gov

Enhanced Signal-to-Noise: Separates analyte ions from background noise, improving sensitivity. mdpi.com

Structural Information: Provides CCS values that offer insight into the ion's conformation. mdpi.comnih.gov

Chiroptical Techniques for Absolute Configuration Determination (e.g., Circular Dichroism)

This compound possesses a chiral center at the C-3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-3-methylundecanoic acid and (S)-3-methylundecanoic acid. Chiroptical techniques are essential for determining the absolute configuration of these enantiomers. mtoz-biolabs.com

Circular Dichroism (CD) is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.comhebmu.edu.cn An achiral molecule will not exhibit a CD signal. The resulting CD spectrum is a plot of this differential absorption versus wavelength, and the sign of the peaks (positive or negative), known as Cotton effects, is directly related to the molecule's specific three-dimensional structure. hebmu.edu.cn

To determine the absolute configuration of this compound, the experimental CD spectrum of an enantiomer is compared to that of a reference standard with a known configuration. mtoz-biolabs.com Alternatively, and more commonly in modern research, the experimental spectrum is compared with a theoretically predicted spectrum generated by quantum mechanical calculations, such as Density Functional Theory (DFT). researchgate.net A match between the experimental and the calculated spectrum for a specific configuration (e.g., the R-enantiomer) allows for the unambiguous assignment of the absolute configuration. researchgate.net Vibrational Circular Dichroism (VCD), which measures the differential absorption of polarized light in the infrared region, can also be a powerful tool for this purpose. researchgate.netnih.gov Research has specifically noted the use of circular dichroism for determining the absolute configuration of the this compound moiety within natural products. lookchem.com

Chromatographic Separation Techniques for Isolation and Purity Assessment

Chromatography is fundamental to the analysis of this compound, enabling its isolation from complex mixtures and the assessment of its purity. Both gas and liquid chromatography are widely employed.

Gas Chromatography (GC) with Advanced Detection Systems

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like fatty acids. nih.gov For this compound, which is not sufficiently volatile on its own, a derivatization step is typically required. unipi.it This involves converting the carboxylic acid group into a less polar, more volatile ester, commonly a methyl ester (FAME) or a silyl (B83357) ester (e.g., using BSTFA or HMDS). unipi.it

The derivatized sample is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. etamu.edu A common column choice for fatty acid analysis is a non-polar or mid-polar fused silica (B1680970) capillary column, such as one with a 5% diphenyl-95% dimethylpolysiloxane stationary phase (e.g., HP-5MS). unipi.it

Advanced detection systems are coupled with GC to provide identification and quantification.

Flame Ionization Detector (FID): A highly sensitive, universal detector for organic compounds, making it suitable for quantification. scioninstruments.comnasa.gov

Mass Spectrometry (MS): Provides mass-to-charge ratio information and fragmentation patterns, allowing for confident identification of this compound. nih.govetamu.edu GC-MS is a cornerstone technique for its analysis. unipi.it

Other Spectroscopic Detectors: Techniques like GC-FTIR can provide additional structural information based on infrared absorption. nih.gov

Table 2: Example GC-MS Method Parameters for Fatty Acid Analysis

| Parameter | Condition | Reference |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) | unipi.it |

| Injection Mode | Splitless | unipi.it |

| Injector Temp. | 280 °C | unipi.it |

| Carrier Gas | Helium | etamu.edu |

| Oven Program | 80°C (2 min), then 20 °C/min to 280°C (10 min) | unipi.it |

| Detector | Mass Spectrometer (Single Quadrupole) | unipi.it |

| Ionization Mode | Electron Impact (EI, 70 eV) | unipi.it |

This table represents a typical method; specific conditions may be optimized for different applications.

High-Performance Liquid Chromatography (HPLC) Method Development for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds in a liquid mobile phase, making it suitable for analyzing this compound without derivatization. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for fatty acids. shodexhplc.com

In RP-HPLC, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govuni-wuppertal.de To improve peak shape and retention for carboxylic acids, which can ionize in the mobile phase, additives like formic acid or an ion-pairing agent are often included. nih.govlcms.cz

Developing an HPLC method for isomer separation—for instance, separating this compound from other branched or positional isomers—requires careful optimization of the stationary phase, mobile phase composition, and gradient elution. lcms.cz While standard C18 columns can provide good separation, more challenging isomer separations may benefit from specialized columns, such as those used in mixed-mode chromatography, which combine reversed-phase and ion-exchange properties. sielc.com Detection is commonly achieved with mass spectrometry (LC-MS), which provides both high sensitivity and the selectivity needed for confident identification in complex matrices. nih.govuni-wuppertal.de

Integrated Analytical Platforms and Multi-Omics Approaches in this compound Studies

The study of this compound in a biological context benefits immensely from integrated analytical platforms and multi-omics approaches. nih.govmdpi.com These strategies aim to provide a holistic understanding of a biological system by combining data from different analytical levels. mdpi.com

An integrated analytical platform, such as the previously mentioned LC-IMS-MS, combines multiple separation and detection techniques into a single workflow. nih.gov This approach maximizes the information obtained from a single sample, providing retention time, collision cross section, accurate mass, and fragmentation data, thereby enabling a more comprehensive characterization of the metabolome, where this compound resides.

Multi-omics involves the integration of data from two or more "-omics" fields, such as:

Metabolomics: The study of small molecules (metabolites), including fatty acids like this compound.

Transcriptomics: The analysis of RNA transcripts to understand gene expression.

Proteomics: The large-scale study of proteins.

Genomics: The study of an organism's complete set of DNA.

By correlating changes in the concentration of this compound (metabolomics) with changes in gene expression (transcriptomics) and protein abundance (proteomics), researchers can uncover its biological roles, metabolic pathways, and connections to cellular processes or disease states. frontiersin.org This systems biology approach moves beyond the analysis of a single molecule to model the complex interactions within a living organism. nih.gov

Methodological Validation Frameworks in Analytical Chemistry Research Pertaining to this compound Analysis

The validation of an analytical procedure is a critical process in analytical chemistry, ensuring that a method is suitable for its intended purpose. springernature.comnih.gov This process involves a series of experimental tests to demonstrate that the method provides reliable, reproducible, and accurate results for the analyte of interest. nih.gov For a compound like this compound, which is a branched-chain fatty acid (BCFA), a robustly validated analytical method is essential for its accurate quantification in various matrices. While specific validation studies exclusively targeting this compound are not extensively documented in publicly available research, the validation frameworks applied to other short- and branched-chain fatty acids provide a comprehensive model. These frameworks are typically established using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), often following a derivatization step to enhance analyte volatility and ionization efficiency. nih.govnih.govmdpi.com

The validation of an analytical method is performed by assessing a set of key performance characteristics, as outlined by international guidelines. springernature.com These characteristics include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as isomers, degradation products, or matrix components. springernature.com In the context of this compound analysis, this would involve demonstrating that the chromatographic peak for this compound is well-resolved from other fatty acids and potential interferences in the sample.

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. springernature.com This is typically evaluated by analyzing a series of standards at different concentrations and assessing the correlation coefficient (R²) of the resulting calibration curve, which should ideally be close to 1.0. researchgate.net

Range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. springernature.com

Accuracy represents the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte. springernature.com The recovery is then calculated as the percentage of the measured concentration relative to the spiked concentration.

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. springernature.com It is usually evaluated at three levels:

Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.

Intermediate precision (Inter-day precision): The precision within-laboratory variations, such as different days, different analysts, or different equipment.

Reproducibility: The precision between laboratories.

Precision is typically expressed as the relative standard deviation (RSD) of the measurements.

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. cawood.co.uk It is commonly determined as the concentration that produces a signal-to-noise ratio of 3:1. chromatographyonline.com

Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. cawood.co.uk It is often established at a signal-to-noise ratio of 10:1 or as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. cawood.co.uk

Research on the analysis of various short- and branched-chain fatty acids in complex biological samples like feces and plasma provides valuable insights into the expected performance of a validated method for this compound. These studies demonstrate the successful application of rigorous validation protocols.

For instance, a GC-MS method for the simultaneous quantification of straight-chain and branched-chain SCFAs reported excellent linearity for all analytes with R² values ≥ 0.997. nih.gov The limit of detection for branched-chain SCFAs like 2-methylbutyric acid and isovaleric acid was found to be 0.244 µM. nih.gov Another study developing a GC-MS method for SCFAs and BCFAs in biological samples showed good intra- and inter-day precision with relative standard deviations (RSDs) under 10%. nih.gov

The following tables summarize the validation parameters from representative studies on the analysis of branched-chain fatty acids, which can serve as a benchmark for the validation of methods for this compound.

Table 1: Linearity and Limits of Quantification for Branched-Chain Fatty Acids in a Validated GC-MS Method

| Compound | Linearity (R²) | Limit of Quantification (LOQ) (µM) |

| Isobutyric acid | > 0.999 | 8.01 |

| Isovaleric acid | > 0.999 | 1.50 |

| 2-Methylbutyric acid | > 0.999 | Not Reported |

| Data sourced from a study on the quantification of short and branched-chain fatty acids in human stool. researchgate.net |

Table 2: Precision and Accuracy for Branched-Chain Fatty Acids in a Validated GC-MS Method

| Compound | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Accuracy (% Recovery) |

| Isobutyric acid | 0.21 - 1.21 | 0.89 - 2.84 | 85.04 - 106.59 |

| Isovaleric acid | 0.21 - 1.21 | 0.89 - 2.84 | 85.04 - 106.59 |

| 2-Methylbutyric acid | 0.21 - 1.21 | 0.89 - 2.84 | 85.04 - 106.59 |

| Data sourced from a study on the quantification of short and branched-chain fatty acids in human stool. researchgate.net |

Table 3: Validation Parameters for Branched-Chain Fatty Acids using UPLC-HRMS

| Compound | Linearity (R²) | Recovery (%) | Intra-day Stability (% RSD) |

| Isobutyric acid | 0.9944 - 0.9999 | 92.38 - 109.65 | 0.44 - 20.00 |

| Isovaleric acid | 0.9944 - 0.9999 | 92.38 - 109.65 | 0.44 - 20.00 |

| Isocaproic acid | 0.9944 - 0.9999 | 92.38 - 109.65 | 0.44 - 20.00 |

| Data sourced from a study on the quantification of short-chain fatty acids from human feces. nih.gov |

Biosynthetic Pathways and Metabolic Roles of 3 Methylundecanoic Acid in Biological Systems

Endogenous Biosynthesis in Organisms

The synthesis of 3-methylundecanoic acid in organisms is a complex process involving specific precursors and enzymatic machinery.

Precursor Incorporation and Chain Elongation Mechanisms (e.g., Leucine (B10760876) and Acetate (B1210297) Derived Pathways)

The biosynthesis of the carbon skeleton of this compound often begins with a starter unit derived from amino acids, which is then extended. nih.govnist.gov Stable isotope feeding experiments have provided strong evidence that the amino acid leucine, or its corresponding α-keto acid, α-ketoisocaproic acid, serves as a primary starter unit for the biosynthesis of related complex molecules containing a this compound moiety. nih.govnih.gov

Following the incorporation of the starter unit, the carbon chain is elongated through successive condensations with extender units. nih.gov The most common extender unit is derived from acetate, in the form of malonyl-CoA. nih.govwikipedia.org The biosynthesis of a related compound, 3-amino-2,5,7,8-tetrahydroxy-10-methylundecanoic acid (Athmu), has been shown to involve the extension of a leucine-derived starter unit with three acetate units. nih.govnist.gov This process is analogous to fatty acid synthesis, where a primer is sequentially elongated by two-carbon units. researchgate.net

Two primary pathways for the elongation of aliphatic acids using acetate are recognized in biological systems: the fatty acid synthase (FAS) pathway and the α-ketoacid elongation (αKAE) pathway. researchgate.net While the FAS pathway is common for straight-chain fatty acids, the biosynthesis of some branched-chain structures utilizes the αKAE route. researchgate.net

Enzymatic Catalysis and Associated Gene Clusters (e.g., Acyl-CoA Ligases, Polyketide Synthases)

The biosynthesis of this compound and other branched-chain fatty acids is catalyzed by a suite of specialized enzymes, often encoded by gene clusters. rasmusfrandsen.dk

Acyl-CoA Ligases (ACLs) or Synthetases: These enzymes are crucial for "activating" fatty acids, including branched-chain variants, by converting them into their corresponding acyl-CoA thioesters. wikipedia.orgasm.org This activation step is essential for their participation in various metabolic pathways. wikipedia.org ACLs exhibit substrate specificity, with some enzymes preferentially acting on short, medium, or long-chain fatty acids, as well as branched-chain structures. frontiersin.orgwikipedia.org For instance, a methylbutyryl-CoA synthetase (MbcS) has been identified that selectively activates 2-methylbutyrate (B1264701) and isobutyrate, which can then serve as primers for BCFA biosynthesis. nih.gov

Polyketide Synthases (PKSs): PKSs are large, multi-domain enzymes that play a central role in the biosynthesis of a wide array of natural products, including those containing this compound moieties. rasmusfrandsen.dkwikipedia.org The biosynthesis of polyketides shares similarities with fatty acid synthesis, involving the stepwise condensation of a starter unit with extender units. wikipedia.orgrasmusfrandsen.dk PKSs are often modular, with each module responsible for one cycle of chain elongation and potential modification. wikipedia.org The genes encoding the enzymes for a specific polyketide are typically organized in a gene cluster. rasmusfrandsen.dk Type I PKSs are large, multifunctional proteins, while Type II PKSs are complexes of monofunctional proteins, and Type III PKSs are smaller homodimeric enzymes that use free acyl-CoA substrates. wikipedia.orgnih.gov

The table below summarizes the key enzymes involved in the biosynthesis of this compound and related compounds.

| Enzyme Class | Specific Enzyme Example | Function in Biosynthesis |

| Acyl-CoA Ligase/Synthetase | Methylbutyryl-CoA synthetase (MbcS) nih.gov | Activates branched-chain carboxylic acids (e.g., 2-methylbutyric acid) to their acyl-CoA derivatives, preparing them as starter units. nih.gov |

| Polyketide Synthase (PKS) | Type I, II, and III PKSs wikipedia.org | Catalyze the iterative condensation of a starter unit (e.g., a leucine-derived acyl-CoA) with extender units (e.g., malonyl-CoA) to build the carbon backbone. wikipedia.orgrasmusfrandsen.dk |

| Branched-chain α-keto acid dehydrogenase (BCKD) complex | Not specified | Converts branched-chain α-keto acids (from amino acid catabolism) into their corresponding acyl-CoA primers for fatty acid synthesis. frontiersin.org |

Stereospecificity in Biosynthetic Processes

The biosynthesis of this compound and its derivatives is often a highly stereospecific process, resulting in the formation of a particular stereoisomer. This specificity is conferred by the enzymes involved in the synthetic pathway.

Metabolic Fates and Degradation Pathways

Once synthesized, this compound can be utilized by the organism for various purposes or be broken down for energy.

Branched-Chain Fatty Acid Catabolism and Oxidation Pathways

The degradation of branched-chain fatty acids like this compound generally proceeds through oxidation pathways, although the presence of the methyl branch requires specialized enzymatic machinery compared to straight-chain fatty acids.

β-Oxidation: In many organisms, the primary pathway for fatty acid degradation is β-oxidation, which occurs in the mitochondria and, in some organisms, also in peroxisomes. This process involves the sequential removal of two-carbon units in the form of acetyl-CoA. However, the methyl group on the β-carbon (position 3) of this compound can hinder the standard β-oxidation process.

α-Oxidation: For fatty acids with a branch at the β-carbon, an alternative pathway called α-oxidation can occur. nih.gov This pathway involves the removal of a single carbon from the carboxyl end before β-oxidation can proceed. nih.gov

ω-Oxidation: In some cases, oxidation can occur at the terminal methyl group (ω-carbon) of the fatty acid chain. Cytochrome P450 enzymes, for instance, have been shown to hydroxylate methyl-branched lipids at the ω-position. ebi.ac.uk

The degradation of BCFAs in syntrophic bacteria, which are crucial in anaerobic ecosystems, is thought to proceed via β-oxidation, with specific enzymes adapted to handle the branched structures. nih.gov The end products of the degradation of a related branched-chain fatty acid, 2-methylbutyrate, are acetyl-CoA and propionyl-CoA. nih.gov

The table below outlines the potential degradation pathways for this compound.

| Degradation Pathway | Key Features | Potential Products |

| β-Oxidation | Sequential removal of two-carbon units. May require initial modification due to the methyl branch. | Acetyl-CoA, Propionyl-CoA nih.gov |

| α-Oxidation | Removal of a single carbon from the carboxyl end to bypass the β-branch. nih.gov | A shorter fatty acid that can enter β-oxidation. |

| ω-Oxidation | Oxidation at the terminal methyl group. ebi.ac.uk | Dicarboxylic acids. |

Interconnections with Central Metabolism

The metabolic pathways of this compound are intricately linked with the central carbon metabolism of the cell. Central carbon metabolism comprises key pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle, which are fundamental for energy production and providing precursors for biosynthesis. mdpi.commetwarebio.com

The breakdown products of this compound, primarily acetyl-CoA and propionyl-CoA, are key intermediates that directly feed into central metabolic pathways. nih.gov

Acetyl-CoA: This molecule enters the TCA cycle , where it is completely oxidized to carbon dioxide, generating ATP and reducing equivalents (NADH and FADH2) for further energy production through the electron transport chain. metwarebio.com Acetyl-CoA can also be a precursor for the synthesis of other molecules, such as ketone bodies.

Propionyl-CoA: This three-carbon unit can be converted to succinyl-CoA, another intermediate of the TCA cycle . researchgate.net This conversion provides an anaplerotic route, replenishing TCA cycle intermediates that may be withdrawn for biosynthetic purposes.

Physiological and Ecological Significance

The physiological and ecological roles of this compound, a branched-chain fatty acid (BCFA), are multifaceted, stemming from its incorporation into cellular structures and its function as a signaling molecule. Its unique structure, featuring a methyl group at the third carbon position, distinguishes it from straight-chain fatty acids and imparts specific properties that are biologically significant. ontosight.ainih.gov

Role in Cellular Lipid Composition and Membrane Dynamics

Branched-chain fatty acids like this compound are integral components of cellular lipids, particularly in the phospholipids (B1166683) that form the basis of cell membranes. ontosight.ai Their incorporation into these membranes has a direct impact on the physical and dynamic properties of the lipid bilayer.

The presence of BCFAs such as this compound within the membrane contributes to maintaining appropriate fluidity across a range of temperatures, acting as a form of thermal adaptation. This modulation of membrane dynamics is vital for the survival and function of organisms in varying environmental conditions. ontosight.aiaps.org

Table 1: Influence of Branched-Chain Fatty Acids on Cell Membrane Properties

| Property | Effect of BCFA Incorporation | Rationale |

| Membrane Fluidity | Modulated (often increased) | The methyl branch disrupts the tight, ordered packing of fatty acid tails, creating more space and movement. ontosight.ai |

| Lipid Packing | Altered | BCFAs can either decrease or increase packing density depending on the specific lipid environment. researchgate.net |

| Phase Transition Temperature | Lowered | By disrupting ordered packing, less thermal energy is required to transition the membrane from a gel to a fluid state. |

| Permeability | Potentially altered | Changes in fluidity and packing can affect the passive diffusion of substances across the membrane. |

Contribution to Inter- and Intra-Species Chemical Communication (e.g., Semiochemistry)

This compound has been identified as a semiochemical, a molecule that mediates interactions between organisms. oup.comoup.com It plays a significant role in chemical communication, particularly within the avian world.

Research has shown that this compound is a component of the uropygial gland secretions of various bird species. oup.comresearchgate.net The uropygial gland, or preen gland, produces a complex mixture of oils that birds spread on their feathers. While primarily for waterproofing and feather maintenance, these secretions also contain volatile compounds that act as chemical signals. These signals can convey information about the bird's species, sex, social status, and reproductive readiness, influencing behaviors such as mate choice and territorial disputes. researchgate.net The presence of this compound in these secretions points to its role in both intra-species (within the same species) and potentially inter-species (between different species) communication. oup.comresearchgate.netnih.gov

Table 2: this compound in Avian Semiochemistry

| Source Organ | Secretion | Identified Compound | Potential Function |

| Uropygial Gland (Birds) | Preen oil | This compound | Chemical signaling, mate choice, species recognition. oup.comoup.comresearchgate.net |

Metabolic Interplay with Host or Environmental Factors

Environmental conditions are known to significantly impact the secondary metabolism of organisms. juniperpublishers.commdpi.com For instance, factors such as diet, ambient temperature, and exposure to environmental chemicals can alter an organism's lipid metabolism. reading.ac.uknih.gov In the context of semiochemicals, environmental fluctuations have been observed to affect the metabolic profile of bird secretions. oup.com This suggests that the production of this compound could be modulated by the bird's diet, health status, or other environmental stressors. This metabolic plasticity allows organisms to adapt their chemical signals to their current physiological and ecological context. unito.itbiorxiv.org

Table 3: Factors Influencing Fatty Acid Metabolism

| Factor | Potential Impact on this compound Levels |

| Diet | Availability of precursors (e.g., propionyl-CoA) can directly influence the rate of synthesis. reading.ac.uk |

| Temperature | Organisms may alter membrane lipid composition, including BCFAs, to maintain fluidity in response to temperature changes. juniperpublishers.commdpi.com |

| Host Health/Metabolic State | Pathological states or metabolic disorders can alter lipid profiles throughout the organism. nih.gov |

| Gut Microbiome | The gut microbiota can produce various metabolites that interact with host metabolism, potentially influencing fatty acid synthesis and availability. unito.itbiorxiv.org |

Synthetic Strategies and Methodologies for 3 Methylundecanoic Acid and Its Derivatives

Total Chemical Synthesis Approaches

Total synthesis provides a versatile platform for creating 3-methylundecanoic acid and its derivatives from simple, readily available starting materials. accessscience.com These approaches allow for the precise installation of the methyl group and control over the stereochemistry at the C3 position.

The synthesis of specific stereoisomers (enantiomers and diastereomers) of branched-chain fatty acids is a significant challenge in organic chemistry. ethz.che-bookshelf.de Achieving high stereoselectivity is crucial as different stereoisomers can exhibit distinct biological activities. Asymmetric synthesis aims to produce a single enantiomer or diastereomer from an achiral or racemic starting material. msu.edu

Key strategies employed in the stereoselective synthesis of molecules structurally related to this compound include:

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules, such as amino acids or sugars, as starting materials. For instance, a synthetic route could begin with a chiral building block like (R)- or (S)-citronellol, where the methyl-bearing stereocenter is already established.

Use of Chiral Auxiliaries: An enantiopure auxiliary can be temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Asymmetric Catalysis: Chiral catalysts are used in substoichiometric amounts to convert a prochiral substrate into a chiral product with high enantiomeric excess. For example, the stereoselective synthesis of related polyketide lactones like (3R,4S,5S,9S)-3,5,9-trihydroxy-4-methylundecanoic acid δ-lactone has been achieved using key steps like Sharpless asymmetric dihydroxylation and Crimmins' aldol (B89426) reactions. researchgate.netglobalauthorid.comacs.org

Molecules with multiple chiral centers, known as diastereomers, require even more intricate synthetic control to establish the correct relative stereochemistry between the centers. ethz.ch The synthesis of diastereomers of (2S, 3R)-3-hydroxy-2-methylundecanoic acid has been reported, highlighting the methods available for constructing complex fatty acid tails. umich.edu

The development of new reactions for constructing branched carbon skeletons is an active area of research. These methods provide efficient ways to introduce methyl groups onto a fatty acid chain.

Recent advancements in catalysis offer powerful tools for synthesizing branched carboxylic acids:

Hydrocarboxylation of Alkenes: This reaction involves the addition of a hydrogen atom and a carboxyl group (COOH) across a double bond. Nickel-catalyzed hydrocarboxylation of terminal unactivated alkenes has been shown to produce branched 2-methyl-substituted carboxylic acids. acs.org Similarly, palladium-catalyzed hydrocarboxylation can be tuned to favor the formation of branched acids by selecting appropriate ligands, such as (2′,6′-dimethoxy-[1,1′-biphenyl]-2-yl)diphenylphosphine. organic-chemistry.org

Isomerization of Linear Fatty Acids: Linear unsaturated fatty acids can be converted to branched-chain fatty acids through isomerization reactions. These processes are often catalyzed by solid acids like zeolites. researchgate.net The mechanism is thought to proceed through carbocation intermediates within the zeolite pores, leading to the migration of alkyl groups and the formation of methyl and ethyl branches. researchgate.netresearchgate.net

Cross-Metathesis: A concise synthesis of (-)-(3S,6R)-3,6-dihydroxy-10-methylundecanoic acid was accomplished using a cross-metathesis reaction between two different terminal olefins as the key bond-forming step. thieme-connect.com

Table 1: Comparison of Catalytic Methods for Branched Fatty Acid Synthesis

| Catalytic Method | Catalyst System | Substrate | Product Type | Key Feature |

|---|---|---|---|---|

| Hydrocarboxylation | Ni(OAc)₂ / 6,6′-Me₂bpy | Terminal Alkenes | Branched Carboxylic Acids | Selectivity for branched isomers over linear ones. acs.org |

| Hydrocarboxylation | PdCl₂ / Buchwald-type ligand | Alkyl Terminal Olefins | Branched Carboxylic Acids | Ligand-controlled regioselectivity. organic-chemistry.org |

| Isomerization | Acidic Zeolites (e.g., Ferrierite) | Unsaturated Fatty Acids | Isomeric mixture of branched acids | Converts linear chains to branched structures. researchgate.netresearchgate.net |

| Cross-Metathesis | Grubbs Catalyst | Terminal Olefins | Dihydroxy-methylundecanoic acid | Forms C-C bonds between two olefin fragments. thieme-connect.com |

The efficient synthesis of a target molecule like this compound relies on a carefully planned synthetic route. accessscience.com Retrosynthetic analysis is a fundamental strategy where the target molecule is conceptually broken down into simpler, commercially available precursors. ekb.eg This process helps identify key bond disconnections and strategic intermediates.

For this compound, a plausible retrosynthetic analysis might involve:

Disconnecting the Carboxylic Acid: The carboxylic acid could be formed in the final step via oxidation of a primary alcohol or hydrolysis of a nitrile or ester. This identifies a key intermediate like 3-methylundecan-1-ol.

Disconnecting the Carbon Skeleton: The main carbon chain can be disconnected next to the methyl-bearing carbon. A key C-C bond-forming reaction, such as the coupling of an organometallic reagent (e.g., a Grignard reagent derived from 2-bromopropane) with a long-chain electrophile (e.g., an octyl halide or tosylate), could be envisioned. Alternatively, a cuprate (B13416276) addition to an α,β-unsaturated ester is a classic method for introducing a methyl group at the β-position (C3).

The choice of route depends on factors like the availability of starting materials, the number of steps, and the need for stereochemical control. nih.gov A key intermediate in many syntheses of chiral 3-methyl-substituted acids is a β-hydroxy ester or ketone, which allows for stereocontrolled reduction to set the chiral center.

Novel Reaction Development for Branched Fatty Acid Construction

Chemoenzymatic and Enzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the advantages of chemical reactions with the high selectivity and mild reaction conditions of biocatalysis. mdpi.combeilstein-journals.org This approach is increasingly used for the production of complex, high-value chemicals like tailored fatty acids. nih.govmdpi.com

The natural machinery of fatty acid synthesis can be re-engineered to produce non-native products, including branched-chain and medium-chain fatty acids. pnas.orgnih.gov Fatty acid synthases (FAS) are complex enzymes that typically produce long, straight-chain fatty acids. nih.gov However, their substrate specificity can be altered through protein engineering.

Key developments in this area include:

Modifying Ketoacyl Synthases (KAS): KAS enzymes are responsible for the condensation steps that elongate the fatty acid chain. pnas.org By engineering these enzymes, it is possible to control the final chain length of the product. For example, programming a KAS to degrade in response to a chemical inducer can slow down elongation and redirect metabolic flux towards the production of medium-chain fatty acids. pnas.org

Harnessing Promiscuous Enzyme Activity: Some enzymes in the fatty acid synthesis pathway are naturally promiscuous. Fatty acid synthase (FASN) can utilize methylmalonyl-CoA instead of the usual malonyl-CoA, leading to the incorporation of methyl branches into the fatty acid chain. nih.govnih.gov Understanding and exploiting this promiscuity is a key strategy for producing branched-chain fatty acids.

Engineering Multi-Enzyme Systems: The production of very-long-chain fatty acids (VLCFAs) has been achieved in model organisms like E. coli by introducing a multi-enzyme elongase system from plants such as Arabidopsis thaliana. frontiersin.org This demonstrates the potential for constructing entire synthetic pathways in microorganisms to produce custom fatty acids.

Table 2: Engineered Enzymes for Tailored Fatty Acid Synthesis

| Enzyme/System | Engineering Strategy | Organism | Target Product Profile | Reference |

|---|---|---|---|---|

| Ketoacyl Synthase (KAS) | Inducible protein degradation | E. coli | Medium-Chain Fatty Acids (C4-C13) | pnas.org |

| Fatty Acid Synthase (FAS) | Modular engineering | In vitro | Short-Chain Fatty Acids (e.g., C8) | uni-frankfurt.de |

| Wax Ester Synthase (WS) | Random mutagenesis & directed evolution | Yeast | Tailored Bio-esters | frontiersin.org |

| VLCFA Elongase Complex | Heterologous expression of plant enzymes | E. coli | Very-Long-Chain Fatty Acids (e.g., C20) | frontiersin.org |

| Fatty Acid Synthase (FASN) | Exploiting natural promiscuity | Mammalian cells | Methyl-Branched Fatty Acids | nih.govnih.gov |

Biocatalysts, including isolated enzymes and whole-cell systems, are highly effective for performing stereoselective transformations. mdpi.com Their ability to distinguish between enantiomers or prochiral faces of a substrate allows for the synthesis of optically pure compounds.

For the synthesis of chiral this compound, several biocatalytic approaches are relevant:

Asymmetric Reduction of Ketones: A key synthetic intermediate could be 3-oxo-undecanoic acid. The reduction of the ketone at C3 to a hydroxyl group can be catalyzed by ketoreductases or whole-cell systems (e.g., using Saccharomyces cerevisiae). researchgate.net Screening collections of microorganisms can identify strains that produce either the (R)- or (S)-alcohol with very high enantiomeric excess, providing access to both enantiomers of the final product. researchgate.net

Enantioselective Transamination: Transaminase enzymes can be used to install an amino group with high stereoselectivity. While not directly producing a carboxylic acid, this method has been used to prepare β-branched α-amino acids through a dynamic kinetic resolution process, showcasing the power of biocatalysis to set multiple stereocenters. nih.gov

Synergistic Photoredox and Biocatalysis: Emerging strategies combine light-driven chemistry with enzymatic catalysis. For instance, pyridoxal (B1214274) radical biocatalysis, coupled with a photoredox catalyst, has been used for the enantio- and diastereoselective synthesis of non-canonical amino acids with up to three contiguous stereocenters. nih.gov Such novel dual-catalytic systems open up new possibilities for creating complex chiral molecules.

These biocatalytic methods offer sustainable and highly selective alternatives to traditional chemical synthesis, often proceeding under mild conditions with minimal environmental impact. mdpi.comnih.gov

Enzyme Engineering for Tailored Fatty Acid Production

Semi-Synthetic Approaches and Structural Diversification

Semi-synthetic strategies, which involve the chemical modification of a readily available starting material, offer a powerful avenue for creating derivatives of this compound. These approaches are particularly valuable for producing analogues with altered physical, chemical, or biological properties, which can be instrumental in structure-activity relationship (SAR) studies. While specific semi-synthetic routes targeting this compound are not extensively documented in publicly available literature, general methodologies applied to other fatty acids and natural products can be adapted for its structural diversification. uniroma1.it

A primary point for modification in this compound is the carboxylic acid functional group. Standard organic chemistry transformations can be employed to generate a wide array of derivatives. For instance, esterification with various alcohols can yield esters with different alkyl or aryl groups, influencing the compound's polarity and steric bulk. Amidation, through reaction with a diverse set of primary or secondary amines, can produce a library of amides, potentially altering the molecule's hydrogen bonding capacity and biological interactions.

Another key strategy for structural diversification involves modifications along the undecanoic acid backbone. While direct functionalization of the saturated hydrocarbon chain is challenging, precursors to this compound with existing functional groups could be utilized. For example, if a precursor with a double bond is available, a variety of reactions such as epoxidation, dihydroxylation, or metathesis could be employed to introduce new functionalities. uliege.be Cross-metathesis, in particular, offers a versatile method to append different chemical moieties to the fatty acid chain, enabling the synthesis of a diverse library of derivatives. uliege.be

The table below outlines potential semi-synthetic modifications of this compound and the resulting derivatives.

| Modification Site | Reaction Type | Reagent Class | Potential Derivative Class | Potential Impact on Properties |

| Carboxylic Acid | Esterification | Alcohols | Esters | Altered polarity, volatility, and solubility |

| Carboxylic Acid | Amidation | Amines | Amides | Modified hydrogen bonding and biological interactions |

| Carboxylic Acid | Reduction | Reducing Agents | Alcohols (3-methylundecan-1-ol) | Removal of acidic character, increased hydrophobicity |

| Alkyl Chain | Halogenation | Halogenating Agents | Haloalkanes | Introduction of a reactive handle for further synthesis |

| Alkyl Chain | Oxidation | Oxidizing Agents | Ketones, Alcohols | Introduction of polar functional groups |

These semi-synthetic approaches, by enabling the systematic modification of the this compound structure, are crucial for exploring its chemical space and for the development of analogues with tailored properties for various research applications.

Development of Isotopic Labeling Strategies for Metabolic Tracing Research

Isotopic labeling is an indispensable tool for tracing the metabolic fate of molecules within biological systems. symeres.com The incorporation of stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the structure of this compound would enable researchers to follow its absorption, distribution, metabolism, and excretion (ADME) with high specificity and sensitivity using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.comchempep.com

While specific protocols for the isotopic labeling of this compound are not prominently described, general strategies for labeling fatty acids can be readily applied. europa.eu The synthesis of isotopically labeled this compound can be approached through two main routes: total synthesis using labeled precursors or direct isotopic exchange reactions on the unlabeled molecule or its precursors.

Deuterium (²H) Labeling:

Deuterium labeling is a common strategy for metabolic studies. One approach involves the use of deuterated starting materials in a total synthesis route. For instance, deuterated alkyl halides could be used to construct the carbon backbone. Another method is H/D exchange, where the compound is treated with a deuterium source, such as D₂O, in the presence of a metal catalyst (e.g., Pt/C) under hydrothermal conditions to exchange protons for deuterons. europa.eu This method can lead to high levels of deuteration.

Carbon-13 (¹³C) Labeling:

Carbon-13 labeling is particularly useful for elucidating metabolic pathways by tracking the carbon skeleton of the molecule. The synthesis of ¹³C-labeled this compound would typically involve a multi-step chemical synthesis starting from commercially available ¹³C-labeled precursors, such as ¹³C-methyl iodide or other small, labeled building blocks. These labeled fragments would then be incorporated into the final structure through a carefully designed synthetic sequence.

The table below summarizes potential isotopic labeling strategies for this compound and their applications in metabolic research.

| Isotope | Labeling Strategy | Key Precursors/Reagents | Analytical Technique | Application in Metabolic Tracing |

| Deuterium (²H) | H/D Exchange | D₂O, Metal Catalyst (e.g., Pt/C) | Mass Spectrometry (MS) | Quantifying turnover rates, studying pharmacokinetic profiles. symeres.com |

| Deuterium (²H) | Total Synthesis | Deuterated building blocks | Mass Spectrometry (MS), NMR Spectroscopy | Site-specific labeling to probe specific metabolic transformations. |

| Carbon-13 (¹³C) | Total Synthesis | ¹³C-labeled methyl iodide, ¹³C-labeled carboxylic acids | Mass Spectrometry (MS), NMR Spectroscopy | Elucidating metabolic pathways, identifying downstream metabolites. symeres.com |

| Nitrogen-15 (¹⁵N) | (for derivatives) | ¹⁵N-labeled amines (for amide synthesis) | Mass Spectrometry (MS), NMR Spectroscopy | Tracing the fate of nitrogen-containing derivatives. symeres.com |

The development of robust and efficient isotopic labeling strategies for this compound is crucial for advancing our understanding of its biological roles and metabolic pathways. These labeled analogues are essential for conducting detailed in vitro and in vivo studies, providing invaluable insights that are not attainable with unlabeled compounds. chempep.comsigmaaldrich.com

Occurrence, Distribution, and Environmental Dynamics of 3 Methylundecanoic Acid

Natural Occurrence in Biological Matrices

Branched-chain fatty acids (BCFAs) like 3-methylundecanoic acid are integral components of lipids in many organisms, contributing to cell membrane structure and energy storage. ontosight.ai

Identification in Microbial Lipids

While direct identification of this compound in many microbial species is not extensively documented, the presence of closely related methyl-branched fatty acids and more complex derivatives is well-established in microbial lipids. For instance, complex β-amino acids like 3-amino-2,5,7,8-tetrahydroxy-10-methylundecanoic acid have been isolated from cyanobacteria, indicating microbial pathways for synthesizing methyl-branched undecanoic acid structures.

The general composition of microbial lipids often includes a variety of BCFAs. These molecules are crucial for maintaining cell membrane fluidity, especially in response to environmental stressors. The biosynthesis of such compounds often starts from branched-chain amino acid degradation products, which are then elongated. Anaerobic degradation of protein-rich waste, for example, leads to the formation of various BCFAs. acs.org Studies on anaerobic ecosystems have shown that microbial consortia, including genera like Syntrophomonas, are capable of degrading BCFAs. researchgate.net

Presence in Animal and Plant Systems

This compound has been identified in various animal and plant systems. It is generally considered a naturally occurring compound in these organisms. ontosight.ai

Animal Systems: The compound has been detected in human plasma, where it was identified as part of a broad analysis of environmental chemical exposures. This suggests its presence as a metabolite or a compound absorbed from dietary or environmental sources. Furthermore, a study compiling semiochemicals from birds identified this compound as a low-occurrence compound in their preen gland secretions, where it may play a role in chemical signaling. oup.com Another isomer, 2-methylundecanoic acid, has been reported in the earthworm Lumbricus terrestris. nih.gov

Plant Systems: While extensive profiling in a wide range of plant species is limited, related compounds are known to exist. For instance, a lactone form, cis-4-Hydroxy-3-methylundecanoic acid lactone, has been identified in the plant Angelica gigas. plantaedb.com A hydroxylated version, cis-4-Hydroxy-3-methylundecanoic acid, was found in Dichondra repens. nih.gov The presence of these derivatives points to the existence of biosynthetic pathways in plants that can produce a this compound backbone.

The following table summarizes the documented occurrence of this compound and its close derivatives in various biological systems.

| Compound | Organism/Matrix | Finding |

| This compound | Human Plasma | Identified as a metabolite or absorbed environmental chemical. |

| This compound | Avian Preen Gland Secretions | Detected as a low-occurrence potential semiochemical. oup.com |

| cis-4-Hydroxy-3-methylundecanoic acid | Dichondra repens (plant) | Identified as a chemical constituent. nih.gov |

| cis-4-Hydroxy-3-methylundecanoic acid lactone | Angelica gigas (plant) | Identified as a chemical constituent. plantaedb.com |

| 3-amino-2,5,7,8-tetrahydroxy-10-methylundecanoic acid | Cyanobacteria (e.g., Lyngbya sp.) | Identified as a component of cyclic peptides. |

Environmental Presence and Fate

The environmental dynamics of this compound are governed by its entry into various environmental compartments, its subsequent movement and transformation, and its ultimate persistence.

Biogeochemical Cycling and Persistence

As a fatty acid, this compound is part of the broader biogeochemical carbon cycle. europa.eu Microorganisms are central to this cycle, breaking down organic matter and recycling nutrients. nih.gov The persistence of an organic compound in the environment is determined by its resistance to biological and chemical degradation processes. nih.gov

The degradation of BCFAs can be influenced by their specific molecular structure. Research on river sediments has shown that anaerobic microbial consortia can degrade BCFAs that have a tertiary carbon structure, like this compound, primarily through beta-oxidation. nih.govnih.gov However, the branching can interfere with these degradation mechanisms, potentially slowing the process compared to straight-chain fatty acids. researchgate.netnih.gov This suggests that while biodegradable, this compound may exhibit a degree of persistence in certain environments, particularly under anaerobic conditions found in sediments and some soils. nih.govnih.gov The degradation of fatty acids in these environments is often linked to other biogeochemical cycles, with processes like methanogenesis playing a role in the complete breakdown of the carbon skeleton. acs.orgnih.gov

Transformation Products in Environmental Compartments

The transformation of this compound in both biological and environmental systems primarily occurs via oxidation pathways.

Biological Systems: Within organisms, the main metabolic pathway for fatty acids is beta-oxidation. ontosight.ai This process breaks down the fatty acid chain into smaller units. For this compound, this would yield acetyl-CoA and propionyl-CoA, which can then enter central metabolic cycles like the citric acid cycle for energy production. ontosight.ai

Environmental Compartments: In the environment, microbial degradation is the key transformation process. Anaerobic degradation in river sediments has been shown to proceed through beta-oxidation, leading to the formation of smaller fatty acids and ultimately methane (B114726) and carbon dioxide. nih.govnih.gov In aerobic environments, similar oxidative pathways are expected, though potentially carried out by different microbial communities. The initial steps would likely involve hydroxylation followed by cleavage of the carbon chain. The presence of the methyl branch can sometimes lead to the formation of alternative or dead-end metabolites if the standard enzymatic machinery is hindered. nih.gov

Methodologies for Environmental Monitoring and Trace Analysis

Detecting and quantifying this compound in complex environmental and biological matrices requires sensitive and specific analytical techniques. The primary methods used are based on chromatography coupled with mass spectrometry. creative-proteomics.com

Gas Chromatography-Mass Spectrometry (GC-MS): This is a classic and robust method for fatty acid analysis. mdpi.com To improve volatility and chromatographic separation, fatty acids are typically converted into more volatile derivatives, such as methyl esters (FAMEs) or pentafluorobenzyl (PFBBr) esters, before analysis. mdpi.comnih.gov GC-MS provides both retention time and a mass spectrum, which together allow for confident identification and quantification of the target compound, even in complex mixtures like urine or fecal samples. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly when paired with tandem mass spectrometry (LC-MS/MS), is another powerful tool that often offers high sensitivity. mdpi.com Derivatization can also be used in LC-MS to enhance ionization efficiency and improve detection limits into the low femtomole range. mdpi.com This technique was successfully used to identify this compound in human plasma. Advanced platforms like LC-quadrupole time-of-flight mass spectrometry (LC-QTOF/MS) enable the detection of low-abundance compounds in large-scale studies.

The table below outlines the key aspects of these analytical methodologies.

| Analytical Technique | Sample Preparation | Key Advantages | Application Example |

| GC-MS | Derivatization (e.g., to FAMEs, PFBBr esters) to increase volatility. | High separation efficiency for isomers; extensive spectral libraries for identification. | Analysis of short-chain fatty acids and branched-chain amino acids in biological samples. researchgate.netnih.gov |

| LC-MS/MS | Often involves derivatization to improve sensitivity and ionization. | High sensitivity and specificity; suitable for non-volatile compounds; high-throughput capabilities. | Detection of fatty acids in plasma and seminal fluid. mdpi.com |

| LC-QTOF/MS | Minimal sample preparation, often direct injection after extraction. | High mass accuracy for confident formula determination; suitable for untargeted screening. | Identification of environmental chemicals, including this compound, in human plasma. |

Advanced Research Applications and Future Directions for 3 Methylundecanoic Acid Studies

Applications in Metabolic Engineering and Biotechnology

Metabolic engineering and biotechnology are harnessing the unique properties of 3-methylundecanoic acid and other branched-chain fatty acids (BCFAs) for various applications. Research is focused on optimizing microbial systems to produce these valuable molecules and their precursors efficiently.

The industrial production of specific BCFAs like this compound relies on the optimization of microbial strains. nih.gov Conventional methods for improving microbial strains for the overproduction of industrial products include mutation, selection, and genetic recombination. nih.gov Successful development of improved strains requires a deep understanding of the organism's physiology, metabolic pathway regulation, and the implementation of innovative screening procedures. nih.gov

Recent advancements in metabolic engineering have enabled more targeted approaches. For instance, researchers have successfully engineered Escherichia coli to produce high percentages of BCFAs. nih.gov A key challenge in Gram-negative bacteria is the inherent competition between the native straight-chain fatty acid (SCFA) biosynthesis and the engineered BCFA pathway. nih.gov One significant breakthrough was identifying and addressing a bottleneck related to the incomplete lipoylation of 2-oxoacid dehydrogenases, which are crucial for providing the branched-chain primers for BCFA synthesis. nih.gov By engineering protein lipoylation pathways, researchers dramatically increased BCFA production to 276 mg/L, constituting 85% of the total free fatty acids. nih.gov

Further fine-tuning of these pathways allows for the specific production of different types of BCFAs. nih.gov For example, strains have been developed to selectively produce ante-iso or odd-chain iso BCFAs. nih.gov Interestingly, while E. coli can metabolize BCFAs, studies have shown they are not incorporated into the cell membrane, which allows for high-level production without affecting membrane fluidity. nih.gov

In other research, the focus has been on enhancing the production of surfactin (B1297464), a lipopeptide with a β-hydroxy fatty acid chain, in Bacillus subtilis. nih.gov By overexpressing genes such as ldeHA and acc, which are involved in the conversion of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid biosynthesis, surfactin yields were significantly increased. nih.gov Deletion of the lpdV gene, responsible for converting α-ketoacyl-CoA precursors, led to a sharp decrease in surfactin production, highlighting the critical role of BCFA biosynthesis in this process. nih.gov

The following table summarizes key findings in the metabolic engineering of microbial strains for BCFA production:

| Organism | Engineering Strategy | Key Findings | Reference |

| Escherichia coli | Engineered protein lipoylation pathways | Increased BCFA production to 276 mg/L (85% of total FFA) | nih.gov |

| Escherichia coli | Fine-tuning of BCFA branch positions | Specific production of ante-iso or odd-chain iso BCFAs | nih.gov |

| Bacillus subtilis | Co-overexpression of ldeHA and acc genes | Increased surfactin yield | nih.gov |

| Bacillus subtilis | Deletion of lpdV gene | Demonstrated the importance of BCFA precursors for surfactin production | nih.gov |

The biotechnological production of this compound often involves the synthesis of its precursors, which can then be used in downstream chemical or enzymatic processes. The biosynthesis of BCFAs starts with precursors derived from branched-chain amino acid (BCAA) metabolism, such as isobutyryl-CoA, 2-methylbutyryl-CoA, and isovaleryl-CoA, which are derived from valine, isoleucine, and leucine (B10760876), respectively.

Metabolic engineering efforts have focused on increasing the intracellular pools of these precursors. For example, in E. coli, coupling an engineered branched-chain amino acid pathway with the fatty acid synthesis pathway has been shown to enrich the branched-chain α-ketoacid pool, leading to enhanced BCFA production. nih.gov

The biosynthesis of the 3-amino-2,5,7,8-tetrahydroxy-10-methylundecanoic acid (Athmu) moiety found in pahayokolides A and B provides an interesting case study. nih.gov Isotope labeling studies have shown that Athmu is derived from a leucine or α-keto isocaproic acid starter unit, which is then extended by three acetate (B1210297) units. nih.gov This highlights a mixed peptide and polyketide biosynthetic origin. nih.gov

The production of fatty acid branched-chain esters (FABCEs) and branched fatty acid branched-chain esters (BFABCEs) in engineered E. coli and Pichia pastoris is another promising area. d-nb.inforesearchgate.net This is achieved by combining the fatty acid biosynthetic pathway with the BCAA biosynthetic pathway and expressing a wax ester synthase/acyl-coenzyme A:diacylglycerol acyltransferase (WS/DGAT) to catalyze the esterification. d-nb.inforesearchgate.net By modifying the fatty acid pathway, FABCE production in E. coli was improved to 273 mg/L, with FABCEs accounting for 99.3% of the total fatty acid esters. d-nb.inforesearchgate.net

This table outlines the biotechnological production of precursors for downstream synthesis:

| Product | Organism | Precursor Strategy | Key Outcome | Reference |

| Branched-Chain Fatty Acids | Escherichia coli | Enrichment of branched-chain α-ketoacid pool | 181 mg/L BCFA production (72% of total FFA) | nih.gov |

| Athmu moiety of Pahayokolides | Lyngbya sp. | Leucine or α-keto isocaproic acid starter unit | Elucidation of biosynthetic pathway | nih.gov |

| Fatty Acid Branched-Chain Esters (FABCEs) | Escherichia coli | Combination of fatty acid and BCAA pathways with WS/DGAT expression | 273 mg/L FABCE production (99.3% of total fatty acid esters) | d-nb.inforesearchgate.net |

| Fatty Acid Branched-Chain Esters (FABCEs) | Pichia pastoris | Introduction of FABCE biosynthetic pathway | 169 mg/L FABCE production | d-nb.inforesearchgate.net |

Optimization of Microbial Strains for Branched-Chain Fatty Acid Production

Mechanistic Studies of Biological Activity in Research Contexts

Understanding the mechanisms by which this compound exerts its biological effects is a key area of research. These studies are crucial for identifying its molecular targets and for guiding the design of new molecules with improved activity.

This compound, as a branched-chain fatty acid, can influence various biological processes. It can be metabolized for energy through beta-oxidation in the mitochondria, where it is broken down into acetyl-CoA and subsequently enters the citric acid cycle for ATP production. ontosight.ai It can also be incorporated into phospholipids (B1166683), thereby affecting the fluidity and function of cell membranes. ontosight.ai

The antimicrobial properties of fatty acids are thought to be related to their ability to disrupt the cell membranes of bacteria, leading to cell leakage and lysis. smolecule.comjscimedcentral.com The specific structure of this compound allows it to selectively bind to certain enzymes involved in fatty acid oxidation pathways, thereby influencing energy production and metabolic regulation. smolecule.com

Research into the biological activities of BCFAs has shown that they possess a range of beneficial effects, including cytotoxicity to cancer cells and anti-inflammatory properties. nih.gov However, the precise molecular targets and the underlying mechanisms of action are not yet fully understood. nih.gov

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of molecules like this compound. mdpi.com These investigations systematically modify the chemical structure of a compound to determine which parts are responsible for its effects. researchgate.net

In the context of BCFAs, SAR studies have provided valuable insights. For example, research on the anticancer activity of BCFAs has shown that the position and nature of the methyl branch are critical. acs.org Studies comparing the effects of iso and anteiso BCFAs on breast cancer cells revealed that iso-BCFAs, but not anteiso-BCFAs, inhibit cell growth and induce apoptosis. acs.org This difference in activity was correlated with a higher incorporation of iso-BCFAs into the cells. acs.org